molecular formula C14H16BrNO3 B13351223 tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13351223
M. Wt: 326.19 g/mol
InChI Key: CQSXYGTXBMHWRQ-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dihydroisoquinoline core with a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor isoquinoline compound followed by esterification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like Lewis acids.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core.

    Reduction: Reduction reactions can target the ketone functional group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

  • tert-Butyl 6-chloro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 6-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 6-iodo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness:

  • The presence of the bromine atom in tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
  • The tert-butyl ester group provides steric hindrance, affecting the compound’s stability and reactivity.

Properties

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl 6-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9-4-5-10(15)6-11(9)12(17)8-16/h4-6H,7-8H2,1-3H3

InChI Key

CQSXYGTXBMHWRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Br)C(=O)C1

Origin of Product

United States

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